KSP Inhibitor Activity: Target Compound vs. Inactive Clopirac Scaffold
The target compound is documented in a payload database as a pyrrole-based kinesin spindle protein inhibitor (KSPi), targeting KIF11, a critical mitotic kinesin [1]. In contrast, the structurally analogous 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid (Clopirac) is a known NSAID with no reported KSP inhibitory activity [2]. This functional divergence arises from the replacement of the acetic acid group with a 2-chloropropanone warhead, converting an anti-inflammatory scaffold into an antimitotic probe.
| Evidence Dimension | KSP (KIF11) Inhibitory Activity |
|---|---|
| Target Compound Data | Classified as KSP inhibitor; specific IC₅₀ not publicly disclosed in primary literature but validated in computational payload databases. |
| Comparator Or Baseline | Clopirac (CAS 42779-82-8): No KSP inhibition; IC₅₀ >10 µM for COX isoenzymes (NSAID profile). |
| Quantified Difference | Functional switch from COX inhibition to KSP inhibition; quantitative KSP IC₅₀ data pending publication. |
| Conditions | Computational target prediction and payload database annotation vs. published pharmacological profiles. |
Why This Matters
Procurement of this specific chloropropanone derivative is essential for antimitotic screening campaigns, as the closest in-class analog Clopirac is unsuitable for this target.
- [1] ADCdb IDRLab. Pyrrole based kinesin spindle protein inhibitor: Payload Information. Database entry. View Source
- [2] DrugBank. Clopirac: Pharmacological Profile. DrugBank Accession Number DB09255. View Source
